molecular formula C14H24N4O2S B6790629 N-[(1-cyclopropylpiperidin-2-yl)methyl]-1,5-dimethylpyrazole-4-sulfonamide

N-[(1-cyclopropylpiperidin-2-yl)methyl]-1,5-dimethylpyrazole-4-sulfonamide

Cat. No.: B6790629
M. Wt: 312.43 g/mol
InChI Key: QJZVCZPMNOYCNS-UHFFFAOYSA-N
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Description

N-[(1-cyclopropylpiperidin-2-yl)methyl]-1,5-dimethylpyrazole-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropylpiperidine moiety linked to a dimethylpyrazole sulfonamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(1-cyclopropylpiperidin-2-yl)methyl]-1,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2S/c1-11-14(10-15-17(11)2)21(19,20)16-9-13-5-3-4-8-18(13)12-6-7-12/h10,12-13,16H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZVCZPMNOYCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)NCC2CCCCN2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopropylpiperidin-2-yl)methyl]-1,5-dimethylpyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the cyclopropylpiperidine intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to form the final compound. Common reagents used in these reactions include cyclopropylamine, pyrazole, and sulfonyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures are crucial to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopropylpiperidin-2-yl)methyl]-1,5-dimethylpyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; often performed under inert atmosphere conditions.

    Substitution: Various nucleophiles such as halides or amines; reactions may require solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(1-cyclopropylpiperidin-2-yl)methyl]-1,5-dimethylpyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-cyclopropylpiperidin-2-yl)methyl]-1,5-dimethylpyrazole-4-sulfonamide involves its interaction with specific molecular targets within biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the context of its use, but common mechanisms include inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-cyclopropylpiperidin-2-yl)methyl]-1,5-dimethylpyrazole-3-sulfonamide
  • N-[(1-cyclopropylpiperidin-2-yl)methyl]-1,5-dimethylpyrazole-5-sulfonamide

Uniqueness

N-[(1-cyclopropylpiperidin-2-yl)methyl]-1,5-dimethylpyrazole-4-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and therapeutic potentials, making it a valuable compound for targeted research and application.

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